Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate
Description
The compound tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate is a chemical entity that has not been explicitly described in the provided papers. However, the papers do discuss related compounds and synthetic routes that could be relevant to the synthesis and properties of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a bifunctional compound with potential for selective derivation on the azetidine and cyclobutane rings, which could be analogous to the azetidine and piperazine rings in the compound of interest .
Synthesis Analysis
The synthesis of related compounds involves efficient and scalable routes, as described for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . Additionally, the synthesis of 3-((hetera)cyclobutyl)azetidines includes a key cyclization step of N-protected 2-(azetidin-3-yl)propane-1,3-diol or the corresponding 1,3-dibromide . These methods could potentially be adapted for the synthesis of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate by incorporating the piperazine moiety into the synthetic route.
Molecular Structure Analysis
X-ray diffraction studies and exit vector plot analysis of 3-((hetera)cyclobutyl)azetidines have demonstrated their larger size and increased conformational flexibility compared to parent heterocycles like piperidine, piperazine, and morpholine . This suggests that tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate may also exhibit unique structural characteristics that could influence its chemical behavior and potential applications in drug discovery.
Chemical Reactions Analysis
The papers do not provide specific reactions for tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate, but they do discuss the utility of related compounds in drug discovery. For example, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate for small molecule anticancer drugs . This indicates that tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate could also serve as an intermediate in the synthesis of pharmacologically active compounds.
Physical and Chemical Properties Analysis
While the physical and chemical properties of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate are not directly reported, the properties of structurally related compounds can provide some insights. For instance, the crystal structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate shows that the piperazine ring adopts a chair conformation, and there are specific dihedral angles between the rings that could affect the compound's physical properties . These findings may be extrapolated to predict the behavior of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate in a solid-state environment.
Scientific Research Applications
properties
IUPAC Name |
tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)15-6-4-14(5-7-15)10-8-13-9-10/h10,13H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKMGWWNAQGBFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611168 | |
Record name | tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate | |
CAS RN |
219725-67-4 | |
Record name | tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 219725-67-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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